molecular formula C43H85N9O8 B8089289 Myristoyl Pentapeptide-17 Acetate

Myristoyl Pentapeptide-17 Acetate

Cat. No.: B8089289
M. Wt: 856.2 g/mol
InChI Key: RXAGJFCXPNBSAQ-UUKODKNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl Pentapeptide-17 (acetate) is a bioavailable lipo-oligopeptide composed of a sequence of amino acids: Lysine, Leucine, Alanine, Lysine, and Lysine, with a myristoyl group attached. This compound is known for its applications in enhancing eyelash growth and has anti-aging, anti-inflammatory, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl Pentapeptide-17 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first protective amino acid to a resin. The protective groups used are typically Boc (tert-butyloxy), Moz (p-methoxy benzyl oxygen), and Fmoc (9-fluorenylmethoxy carbonyl). The deprotection reaction is carried out using a deprotective agent like piperidine in DMF solution at 28°C. The condensation reaction of the protective amino acid and resin is performed at 22-28°C .

Industrial Production Methods

In industrial settings, the synthesis of Myristoyl Pentapeptide-17 follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Myristoyl Pentapeptide-17 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine and cysteine residues.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities and stability profiles .

Scientific Research Applications

Myristoyl Pentapeptide-17 has a wide range of scientific research applications:

Mechanism of Action

Myristoyl Pentapeptide-17 exerts its effects by stimulating the expression of keratin genes, which are essential for hair growth. It reduces pro-inflammatory cytokines, soothing skin irritation and inflammation. The compound’s short cationic structure makes it effective against harmful microbes and fungi, enhancing the skin’s biological immune defense .

Comparison with Similar Compounds

Properties

IUPAC Name

acetic acid;N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81N9O6.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42;1-2(3)4/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54);1H3,(H,3,4)/t31-,32-,33-,34-,35-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAGJFCXPNBSAQ-UUKODKNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H85N9O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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